molecular formula C14H12N2 B8569187 1-benzyl-1H-pyrrolo[3,2-b]pyridine

1-benzyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8569187
M. Wt: 208.26 g/mol
InChI Key: LOGFFHFLSCMKJF-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with a molecular formula of C14H12N2. It is characterized by a pyrrolo-pyridine core structure with a benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrrolo[3,2-b]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with benzyl bromide in the presence of a base can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to construct the pyrrolo-pyridine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Benzyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution patterns.

    1H-pyrrolo[3,4-b]pyridine: Different positioning of the nitrogen atoms in the ring.

    1H-pyrrolo[2,3-c]pyridine: Variation in the ring fusion pattern

Uniqueness: this compound is unique due to its specific substitution pattern and its potential as a versatile building block in synthetic chemistry. Its ability to interact with specific molecular targets also sets it apart from other similar compounds .

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-benzylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-14(16)7-4-9-15-13/h1-10H,11H2

InChI Key

LOGFFHFLSCMKJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1H-pyrrolo[3,2-b]pyridine (1.30 g, 9.42 mmol) in DMF (15 ml) was treated with sodium hydride (60% in mineral oil, 434 mg, 11.3 mmol) at r.t. until effervescence ceased. After cooling to 0° C. benzyl bromide (1.68 ml, 14.1 mmol) was added and the reaction warmed at 60° C. overnight. The reaction mixture was partitioned between water and EtOAc (50 ml each) and extracted with EtOAc (50 ml). The combined organics were washed with brine (20 ml), dried (MgSO4), filtered and concentrated in vacuo to give the title compound as a brown oil (1.20 g, 58%). δH (CDCl3) 8.39 (1H, d, J 4.4 Hz), 7.48 (1H, d, J 8.2 Hz), 7.30 (1H, d, J 3.1 Hz), 7.26-7.18 (3H, m), 7.04-6.69 (3H, m), 6.67 (1H, d, J 4.4 Hz), 5.11 (2H, s). LCMS (ES+) RT 1.56 ml 209 (M+H+).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step Two
Yield
58%

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